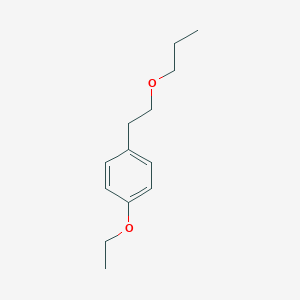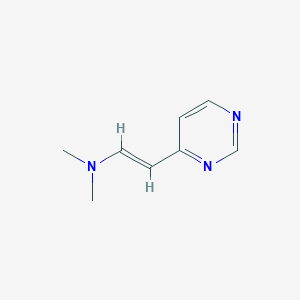
1-Ethoxy-4-(2-propoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-(2-propoxyethyl)benzene, also known as EPEB, is a chemical compound that belongs to the family of phenylpropanoids. EPEB is synthesized through a series of chemical reactions and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene is not fully understood. However, it has been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may exert its effects by modulating the activity of certain enzymes and proteins in the body. It has also been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may act as an antioxidant and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxy-4-(2-propoxyethyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. 1-Ethoxy-4-(2-propoxyethyl)benzene has also been shown to induce apoptosis in cancer cells and protect neurons from damage in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethoxy-4-(2-propoxyethyl)benzene in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Ethoxy-4-(2-propoxyethyl)benzene is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-Ethoxy-4-(2-propoxyethyl)benzene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Ethoxy-4-(2-propoxyethyl)benzene. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene and the identification of its molecular targets in the body. Additionally, further research is needed to determine the safety and toxicity of 1-Ethoxy-4-(2-propoxyethyl)benzene in humans.
Métodos De Síntesis
1-Ethoxy-4-(2-propoxyethyl)benzene is synthesized through the reaction of 1-ethoxy-4-hydroxybenzene with 2-bromoethyl propyl ether in the presence of potassium carbonate. The resulting product is then purified through recrystallization. The purity of 1-Ethoxy-4-(2-propoxyethyl)benzene can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-Ethoxy-4-(2-propoxyethyl)benzene has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis. 1-Ethoxy-4-(2-propoxyethyl)benzene has been studied for its potential anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
Propiedades
Número CAS |
174461-08-6 |
|---|---|
Nombre del producto |
1-Ethoxy-4-(2-propoxyethyl)benzene |
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1-ethoxy-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Clave InChI |
CBNFKSDFSGPSID-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
SMILES canónico |
CCCOCCC1=CC=C(C=C1)OCC |
Sinónimos |
Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)





![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
